Cas no 784182-12-3 (Methyl 1-benzylcyclopentanecarboxylate)

Methyl 1-benzylcyclopentanecarboxylate is a cyclopentane-derived ester compound featuring a benzyl substituent at the 1-position and a methoxycarbonyl group. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules or fine chemicals. The benzyl group enhances reactivity in substitution or hydrogenation reactions, while the ester functionality allows for further derivatization, such as hydrolysis or reduction. Its stable cyclopentane backbone contributes to controlled stereochemistry in synthetic applications. The compound is typically used in research and development settings, where its well-defined reactivity profile supports the efficient construction of complex molecular architectures.
Methyl 1-benzylcyclopentanecarboxylate structure
784182-12-3 structure
Product Name:Methyl 1-benzylcyclopentanecarboxylate
CAS No:784182-12-3
MF:C14H18O2
MW:218.291524410248
CID:1025425
PubChem ID:66570683
Update Time:2025-10-19

Methyl 1-benzylcyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-benzylcyclopentanecarboxylate
    • methyl 1-benzylcyclopentane-1-carboxylate
    • DTXSID00735284
    • AKOS015998878
    • 784182-12-3
    • A865033
    • Methyl1-benzylcyclopentanecarboxylate
    • DB-319779
    • MDL: MFCD21090380
    • Inchi: 1S/C14H18O2/c1-16-13(15)14(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3
    • InChI Key: YUUPPVGXEZCSJC-UHFFFAOYSA-N
    • SMILES: O(C)C(C1(CC2C=CC=CC=2)CCCC1)=O

Computed Properties

  • Exact Mass: 218.130679813g/mol
  • Monoisotopic Mass: 218.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26.3Ų

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Methyl 1-benzylcyclopentanecarboxylate Related Literature

Additional information on Methyl 1-benzylcyclopentanecarboxylate

Methyl 1-benzylcyclopentanecarboxylate (CAS No. 784182-12-3): A Comprehensive Overview in Modern Chemical Biology

Methyl 1-benzylcyclopentanecarboxylate (CAS No. 784182-12-3) is a significant compound in the realm of chemical biology, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its cyclopentane ring substituted with a benzyl group and a carboxylate ester moiety, serves as a versatile intermediate in synthetic chemistry and pharmacological studies. The detailed exploration of its properties, applications, and recent advancements in research provides a comprehensive understanding of its relevance in contemporary biochemical applications.

The molecular structure of Methyl 1-benzylcyclopentanecarboxylate encompasses a cyclopentane core, which is a common motif in natural products and pharmaceuticals due to its stability and flexibility. The presence of a benzyl group enhances the lipophilicity of the molecule, making it an attractive candidate for drug design. Furthermore, the ester functionality at the carboxyl position allows for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities.

In recent years, the interest in cyclopentanecarboxylate derivatives has surged due to their potential applications in medicinal chemistry. These derivatives have been explored for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The benzyl substituent, in particular, has been shown to influence the electronic properties of the molecule, thereby affecting its interactions with biological targets.

One of the most compelling aspects of Methyl 1-benzylcyclopentanecarboxylate is its utility as a building block in the synthesis of more complex bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. The ability to modify the structure at multiple points allows for fine-tuning of pharmacokinetic properties, including solubility and bioavailability.

The pharmacological profile of derivatives derived from Methyl 1-benzylcyclopentanecarboxylate has been extensively studied. For instance, certain analogs have demonstrated inhibitory activity against kinases and proteases that are aberrantly expressed in tumor cells. This has opened up avenues for developing targeted therapies with improved selectivity and reduced side effects. The benzyl group's role in stabilizing enzyme-substrate interactions has been particularly highlighted in these studies.

Advances in computational chemistry have further enhanced the understanding of how Methyl 1-benzylcyclopentanecarboxylate interacts with biological targets. Molecular docking simulations have been instrumental in predicting binding affinities and identifying key residues involved in ligand-receptor interactions. These insights have guided experimental efforts toward optimizing lead compounds for therapeutic applications.

The synthesis of Methyl 1-benzylcyclopentanecarboxylate itself presents an interesting challenge due to the need for precise functionalization around the cyclopentane ring. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, recent methodologies have emerged that streamline these processes, making large-scale production more feasible.

The versatility of Methyl 1-benzylcyclopentanecarboxylate extends beyond its use as an intermediate in drug development. It has also found applications in materials science, where its structural features contribute to the development of novel polymers and coatings with enhanced mechanical properties. The ability to incorporate this compound into various matrices underscores its broad utility across different scientific disciplines.

In conclusion, Methyl 1-benzylcyclopentanecarboxylate (CAS No. 784182-12-3) represents a fascinating compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new ways to utilize this compound, its importance is likely to grow further, driving innovation across multiple scientific fields.

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